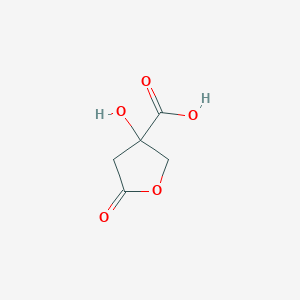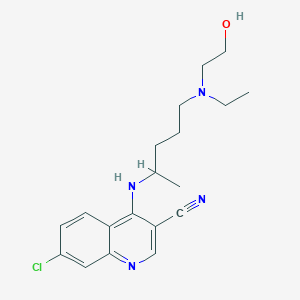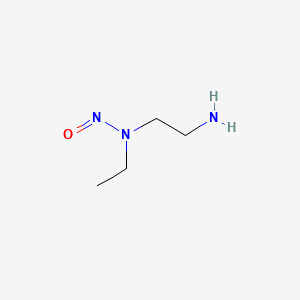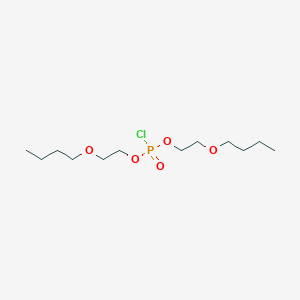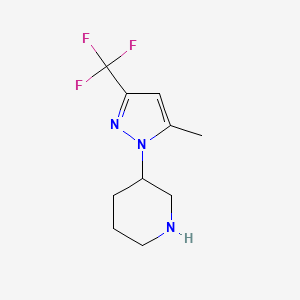
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as lithiation followed by electrophilic trapping . The use of flow chemistry techniques can help in achieving high yields and purity by controlling reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield bromopyrazoles .
Aplicaciones Científicas De Investigación
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Industry: Used in the development of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which can impart distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H14F3N3 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine |
InChI |
InChI=1S/C10H14F3N3/c1-7-5-9(10(11,12)13)15-16(7)8-3-2-4-14-6-8/h5,8,14H,2-4,6H2,1H3 |
Clave InChI |
IGMWWUBEJPAVGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2CCCNC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,8S,9S,10R,13S,14S,17S)-17-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13428886.png)
![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)
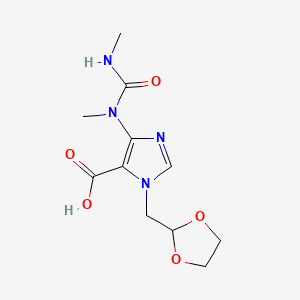
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
